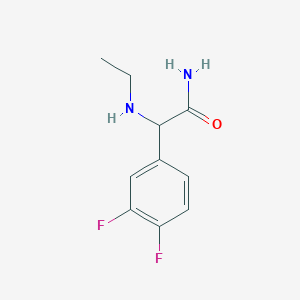

2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide

Description

2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide is a fluorinated acetamide derivative characterized by a 3,4-difluorophenyl group and an ethylamino side chain. Fluorine atoms enhance metabolic stability and modulate lipophilicity, while the ethylamino group may influence receptor binding or solubility .

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-2-(ethylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O/c1-2-14-9(10(13)15)6-3-4-7(11)8(12)5-6/h3-5,9,14H,2H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFBBQVIYSWSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC(=C(C=C1)F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide typically involves the reaction of 3,4-difluoroaniline with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(3,4-difluorophenyl)acetate. This intermediate is then subjected to aminolysis with ethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Medicinal Chemistry

Synthesis and Derivatives : The synthesis of 2-(3,4-difluorophenyl)-2-(ethylamino)acetamide has been documented in several studies. It serves as a precursor for developing various derivatives that exhibit enhanced biological activity. For instance, modifications to the ethylamino group can lead to compounds with improved selectivity and potency against specific biological targets .

Structure-Activity Relationship (SAR) : Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Research indicates that the fluorine substituents on the phenyl ring significantly influence the compound's binding affinity to target receptors, which is vital for drug design .

Pharmacological Applications

Antidepressant Activity : There is emerging evidence suggesting that this compound may possess antidepressant properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, thereby alleviating symptoms of depression .

Anti-inflammatory Effects : Preliminary research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have demonstrated its potential to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

- Antidepressant Efficacy : A recent study investigated the efficacy of this compound in animal models of depression. Results showed a significant reduction in depressive-like behaviors compared to controls, suggesting its potential as a novel antidepressant agent .

- Inflammation Model : In a formalin-induced paw edema model, administration of the compound resulted in a marked decrease in paw swelling compared to untreated groups. This finding supports its role as an anti-inflammatory agent and warrants further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Modifications on the Aromatic Ring

N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

- Structure: Replaces the ethylamino group with a 3,4-dimethoxyphenyl moiety.

- Key Differences : Methoxy groups are electron-donating, increasing electron density on the aromatic ring compared to fluorine’s electron-withdrawing effects. This alters electronic interactions in binding environments.

- Crystallographic Data: Monoclinic crystal system (P21/c) with a=8.64 Å, b=18.87 Å, c=9.48 Å, β=111.0° . The target compound’s crystal packing may differ due to the ethylamino group’s steric demands.

N-(5-Chloro-2-methylphenyl)-2-(ethylamino)acetamide Hydrochloride

Side Chain Variations

N-[2-[(3,4-Difluorophenyl)methylamino]-1H-benzimidazol-4-yl]acetamide

- Structure: Incorporates a benzimidazole ring and methylamino linkage.

2-Amino-N-(3,4-difluorophenyl)propanamide

Halogen and Heterocyclic Additions

N-(5-Chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-pyrazin-2-yl)thio)acetamide

- Structure : Adds a pyrazine ring and thioether linkage.

- Significance: The pyrazine introduces hydrogen-bonding sites, while sulfur enhances polarizability. This compound’s molecular weight (437.8 g/mol) and complexity suggest distinct solubility and target engagement compared to the simpler ethylamino analog .

N-(3,4-Dichlorophenyl)-2-(methylamino)acetamide Hydrochloride

- Structure: Dichlorophenyl substitution with methylamino group.

- Comparison: Chlorine’s stronger electron withdrawal may increase acidity (pKa ~6.7) compared to fluorine analogs. Methylamino’s smaller size reduces steric hindrance .

Pharmacological and Physicochemical Properties

Pharmacological Activity

- Potassium Channel Modulation: Benzimidazolyl-acetamide derivatives (e.g., N-[2-[(3,4-difluorophenyl)methylamino]-1H-benzimidazol-4-yl]acetamide) exhibit potassium channel modulation, suggesting the target compound may share similar mechanisms but with altered selectivity due to the ethylamino side chain .

Physicochemical Data

*Estimated based on analogs in .

Biological Activity

2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H12F2N2O

- Molecular Weight : 214.22 g/mol

- CAS Number : 1214806-81-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may function as a modulator of neurotransmitter systems and has been investigated for its effects on various receptors and enzymes.

- Receptor Interaction : It is hypothesized that the difluorophenyl group enhances binding affinity to certain receptors, potentially influencing neurotransmission.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, in vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Neuroprotective Effects

Preliminary research suggests that the compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter levels could contribute to these effects.

Case Studies

- Antitumor Efficacy : A study involving the administration of this compound in xenograft models demonstrated a reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent for cancer treatment.

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a possible role in neuroprotection.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide, and how can purity be optimized?

- Methodology : Use multi-step organic synthesis, starting with nucleophilic substitution of 3,4-difluorophenyl precursors followed by amidation. Purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures improves purity (>95% by HPLC). Monitor intermediates using NMR and FT-IR to confirm functional groups .

- Key Considerations : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize byproducts like N-ethylated derivatives .

Q. How is the structural integrity of this compound validated in experimental settings?

- Techniques : X-ray crystallography (for single-crystal analysis) and 2D NMR (¹H-¹³C HSQC, NOESY) resolve stereochemistry and confirm the ethylamino-acetamide linkage. Compare experimental data with computational simulations (DFT for bond angles/distances) .

- Data Interpretation : Discrepancies in NOE correlations may indicate rotational restrictions around the difluorophenyl ring, requiring dynamic NMR studies .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Approach : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR. For antimicrobial activity, use microdilution assays (MIC determination) against Gram-positive/negative strains .

- Controls : Include structurally similar analogs (e.g., mono-fluorinated derivatives) to isolate the role of 3,4-difluorophenyl substitution .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its binding affinity to neurological targets?

- Methods : Perform molecular docking (AutoDock Vina, Schrödinger) against homology models of dopamine receptors. Use MD simulations (AMBER/NAMD) to assess stability of ligand-receptor complexes over 100-ns trajectories. Prioritize substituents that enhance π-π stacking with Phe residues in binding pockets .

- Validation : Cross-validate with mutagenesis studies (e.g., Ala-scanning) to confirm critical interactions predicted in silico .

Q. What strategies resolve contradictions in bioactivity data across cell-based vs. in vivo models?

- Analysis : Evaluate pharmacokinetic factors (e.g., metabolic stability via liver microsomes, plasma protein binding). Use LC-MS/MS to quantify tissue distribution and identify active metabolites .

- Case Study : If in vitro IC₅₀ values for kinase inhibition do not translate to in vivo efficacy, assess blood-brain barrier permeability (logP ≈ 2.5–3.5 ideal) or off-target effects via proteome-wide profiling .

Q. How do stereochemical variations impact its pharmacological profile?

- Experimental Design : Synthesize enantiomers via chiral HPLC separation (Chiralpak AD-H column). Compare pharmacokinetics (AUC, Cₘₐₓ) and toxicity (LD₅₀ in rodents) between R- and S-forms .

- Structural Insights : Circular dichroism (CD) spectroscopy can correlate absolute configuration with receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.